N-(2-Azetidinylmethyl)acetamide
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Overview
Description
N-(2-Azetidinylmethyl)acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, where the acetamide group is bonded to a 2-azetidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azetidinylmethyl)acetamide typically involves the reaction of 2-azetidinylmethanol with acetic anhydride or acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The general reaction scheme is as follows:
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Reaction with Acetic Anhydride
Reagents: 2-azetidinylmethanol, acetic anhydride
Conditions: Anhydrous, room temperature
Product: this compound
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Reaction with Acetyl Chloride
Reagents: 2-azetidinylmethanol, acetyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azetidinylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures
Products: N-oxides
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous, low temperatures
Products: Amines
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Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to moderate heating
Products: Substituted derivatives
Scientific Research Applications
N-(2-Azetidinylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Azetidinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Azetidinylmethyl)acetamide can be compared with other similar compounds, such as:
Acetamide: A simpler derivative with a similar structure but lacking the azetidinyl group.
N-Methylacetamide: Contains a methyl group instead of the azetidinyl group.
N,N-Dimethylacetamide: Contains two methyl groups instead of the azetidinyl group.
Uniqueness
This compound is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-4-6-2-3-7-6/h6-7H,2-4H2,1H3,(H,8,9) |
InChI Key |
ILWSPBQCIUAGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN1 |
Origin of Product |
United States |
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